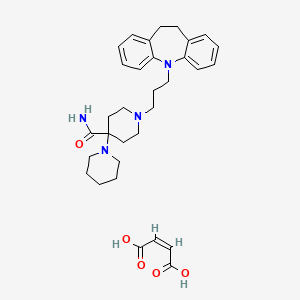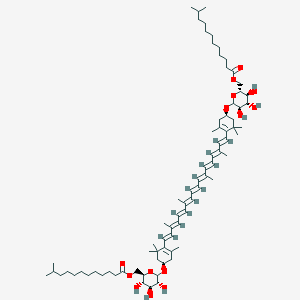
Diperoxidochromium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diperoxidochromium is a chromium oxide.
科学的研究の応用
Speciation and Detection
- Speciation in Waters : Diperoxidochromium, produced by the reaction of hydrogen peroxide on chromium(VI), can be used for chromium speciation in waters. This method allows for the extraction of chromium(VI) into ethyl acetate from the aqueous phase and facilitates extensive preconcentration of chromium(VI), with a detection limit of 200 ng dm−3 for the first extraction and 50 ng dm−3 after twofold extraction (Béni, Karosi, & Posta, 2007).
Crystal Structure Analysis
- Crystal Structure of Diperoxotriaminechromium(IV) : Research on the crystal structure of diperoxotriaminechromium(IV), a compound related to diperoxidochromium, provides insights into its properties. This compound's structure has been analyzed using three-dimensional crystal structure analysis, shedding light on its magnetic susceptibility and oxidation state (Stomberg, 1964).
Chemical Stability and X-ray Crystal Structures
- Stability and Structure of Chromium Peroxo Compounds : Studies on diperoxodiethylenetriamminechromium(IV) hydrate, a stable chromium compound with peroxo groups, help in understanding the chemical stability and X-ray crystal structures of chromium peroxo compounds. Such studies contribute to the broader understanding of the chemistry of chromium compounds (House & Garner, 1965).
Genotoxicity and Oxidative Stress
- Cytotoxicity and Genotoxicity : Research shows that hexavalent chromium, which is converted into other forms including diperoxidochromium in cells, acts as a carcinogen, mutagen, and teratogen. It causes oxidative tissue damage and a cascade of cellular events in human liver carcinoma cells. This understanding is crucial for assessing the risks of chromium in the environment and its impact on human health (Patlolla et al., 2009).
Environmental Monitoring and Colorimetric Detection
- Chromium Monitoring in Water : Diperoxidochromium's properties can be utilized in the development of colorimetric methods for chromium detection in water, optimizing techniques for microfluidic detection systems. This approach is significant for onsite monitoring of chromium in various environments (Lace, Ryan, Bowkett, & Cleary, 2019).
特性
製品名 |
Diperoxidochromium |
|---|---|
分子式 |
CrH4O4 |
分子量 |
120.03 g/mol |
IUPAC名 |
chromium;hydrogen peroxide |
InChI |
InChI=1S/Cr.2H2O2/c;2*1-2/h;2*1-2H |
InChIキー |
IMWYEQJARLLHDT-UHFFFAOYSA-N |
正規SMILES |
OO.OO.[Cr] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




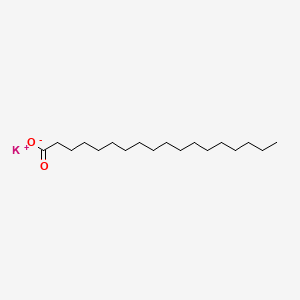
![sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B1260585.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hex-2-enethioate](/img/structure/B1260589.png)
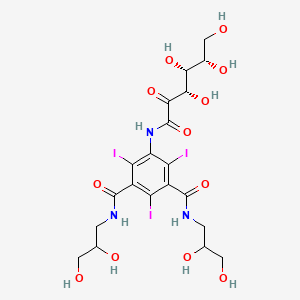
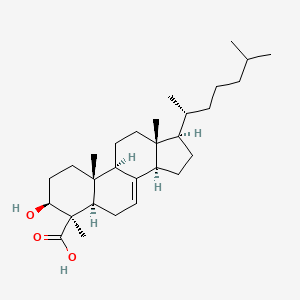
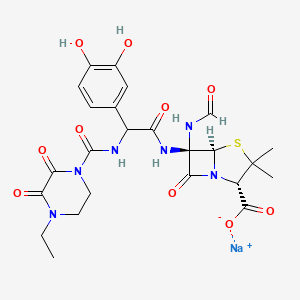
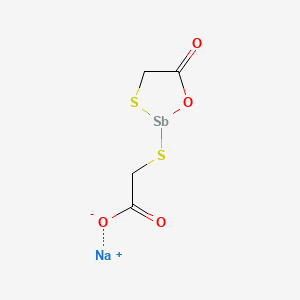

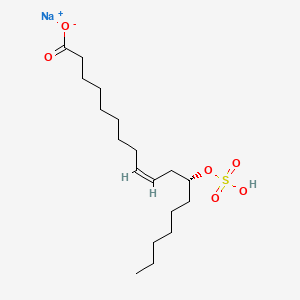
![potassium;(2S,5R,6R)-6-[[(2S)-2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260599.png)
